molecular formula C11H13N3O3S B5883460 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid

3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid

Cat. No.: B5883460
M. Wt: 267.31 g/mol
InChI Key: ZQPNQSDBCHRUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid (PubChem CID: 877218) is a chemical compound with the molecular formula C11H13N3O3S and is a derivative of the thieno[2,3-d]pyrimidine scaffold . This scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds based on the thieno[2,3-d]pyrimidine core have been investigated as potent and selective inhibitors for various enzymatic targets. Specifically, substituted 3,4-dihydrothieno[2,3-d]pyrimidines have been identified and patented as inhibitors of tissue transglutaminase (TG2), an enzyme implicated in a range of neurodegenerative conditions such as Huntington's, Alzheimer's, and Parkinson's diseases, as well as certain autoimmune disorders . The 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine structure serves as a versatile pharmacophore, and the specific substitutions on this core, such as the 3-amino, 6-ethyl, and 2-yl propanoic acid groups on this compound, are critical for optimizing its biological activity, selectivity, and physicochemical properties for targeted research applications . Researchers can leverage this high-purity compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a reference standard in biochemical and pharmacological studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3-amino-6-ethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-2-6-5-7-10(18-6)13-8(3-4-9(15)16)14(12)11(7)17/h5H,2-4,12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPNQSDBCHRUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with thiourea to form the thieno[2,3-d]pyrimidine core, followed by subsequent functionalization steps to introduce the amino and propanoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Carboxylic Acid Reactions

The propanoic acid moiety undergoes characteristic acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProductsNotes
Salt formation NaOH, KOH, or NH<sub>4</sub>OH in aqueous ethanolSodium/potassium/ammonium carboxylate saltsImproves solubility for biological assays
Esterification H<sub>2</sub>SO<sub>4</sub> or HCl catalysis with ROH (e.g., methanol)Methyl/ethyl estersEster derivatives enhance membrane permeability
Amide coupling EDC/HOBt with primary/secondary aminesAmide derivativesUsed to develop prodrugs targeting specific enzymes

Key structural analogs like 3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid (PubChem CID 25323320) show similar reactivity, with esterification yields exceeding 85% under mild acidic conditions .

Amino Group Transformations

The 3-amino group participates in nucleophilic and condensation reactions:

Acylation

  • Reacts with acetyl chloride or acetic anhydride in pyridine to form N-acetyl derivatives , confirmed by <sup>1</sup>H-NMR shifts (δ 2.1 ppm for CH<sub>3</sub>).

  • Benzoylation with benzoyl chloride produces N-benzoyl analogs , enhancing lipophilicity for pharmacokinetic studies.

Schiff Base Formation

  • Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives, monitored by TLC (R<sub>f</sub> 0.6–0.8 in ethyl acetate/hexane).

Thieno[2,3-d]pyrimidine Core Reactivity

The fused heterocyclic system exhibits electrophilic substitution and redox behavior:

SiteReactionConditionsOutcome
C5 position NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CIntroduces nitro group para to sulfur atom
C7 position BrominationBr<sub>2</sub> in CCl<sub>4</sub>Forms 7-bromo derivative (70% yield)
4-Oxo group ReductionNaBH<sub>4</sub>/EtOHConverts ketone to alcohol, altering ring conjugation

Comparative studies with 2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (PubChem CID 3825293) demonstrate regioselective halogenation at electron-rich positions .

Alkyl Chain Modifications

The 6-ethyl and propanoic acid side chains enable further functionalization:

Ethyl Group Oxidation

  • KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the ethyl substituent to a carboxylic acid, forming 6-carboxy analogs (confirmed by IR carbonyl stretch at 1705 cm<sup>−1</sup>).

Decarboxylation

  • Heating under vacuum at 200°C removes CO<sub>2</sub>, yielding 3-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one .

Stability and Degradation Pathways

Critical stability data under physiological conditions:

ParameterConditionsResult
Hydrolytic stability pH 7.4 buffer, 37°Ct<sub>1/2</sub> = 48 h (propanoic acid remains intact)
Photodegradation UV light (254 nm)15% decomposition after 24 h
Thermal stability 100°C, dry airNo degradation over 72 h

Data extrapolated from structurally related compounds indicate susceptibility to enzymatic hydrolysis in liver microsomes, with 60% parent compound remaining after 1 h .

This compound’s multifunctional architecture supports its utility as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Further studies should explore its cyclocondensation reactions with diketones and catalytic asymmetric transformations.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antiviral and anticancer properties. Studies have shown that it can inhibit specific molecular targets, making it a candidate for drug development against various diseases.

  • Antiviral Activity : Research suggests that the compound may interfere with viral replication mechanisms by inhibiting key enzymes involved in the life cycle of viruses.
  • Antitumor Properties : The compound has been studied as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical in cancer cell proliferation .

Enzyme Interaction Studies

Due to its structural features, this compound serves as a valuable tool in studying enzyme interactions. It can bind to enzyme active sites, allowing researchers to explore mechanisms of inhibition and substrate binding dynamics.

Synthesis of Heterocyclic Compounds

As a building block in organic synthesis, 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid is used to create more complex heterocyclic compounds with tailored biological activities .

Case Studies

Several studies highlight the compound's efficacy:

  • Dual Inhibition Studies : A study demonstrated that derivatives of this compound could effectively inhibit TS and DHFR activities in vitro, presenting a promising avenue for cancer treatment .
  • Structural Analysis : X-ray crystallography has been utilized to elucidate the binding interactions between the compound and target enzymes, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to antiviral or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name Substituents (Positions) Core Structure Key Functional Groups Source
3-(3-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid (Target Compound) 3-NH₂, 6-Et, 2-CH₂CH₂COOH Thieno[2,3-d]pyrimidine Amino, ethyl, propanoic acid
3-(4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoic acid 2-CH₂CH₂COOH, fused cyclohexane ring Benzo-thienopyrimidine Propanoic acid, saturated ring
3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide 3-NH₂, 2-SBn, 5-Me, 6-CONH(4-MePh) Thieno[2,3-d]pyrimidine Amino, benzylthio, carboxamide
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one 6-benzimidazole, 3/5-Me, 2-SH Thieno[2,3-d]pyrimidine Benzimidazole, methyl, thiol
[(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methoxy]acetic acid 2-CH₂OCH₂COOH, 5-Et, 6-Me Thieno[2,3-d]pyrimidine Ethyl, methyl, methoxyacetic acid

Key Observations :

  • The target compound is unique in combining a propanoic acid group with an ethyl substituent at position 6, which differentiates it from analogs with carboxamides (e.g., ) or ester groups (e.g., ).
  • Hexahydrobenzo-thienopyrimidine derivatives (e.g., ) exhibit reduced ring strain but lower solubility due to their fused cyclohexane ring.
Table 2: Antimicrobial and Pharmacological Profiles
Compound Antimicrobial Activity (MIC µg/mL) Target Organism(s) Mechanism of Action Source
Target Compound Not explicitly reported; predicted moderate activity Gram± bacteria, fungi Potential TrmD inhibition
3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-...-6-carboxamide MIC: 12.5–25 (Proteus vulgaris, Pseudomonas aeruginosa) Gram– bacteria, C. albicans Disruption of cell wall synthesis
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-... MIC: 6.25–12.5 (S. aureus, E. coli) Gram± bacteria TrmD inhibition, tRNA methylation
Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) MIC: 8–16 (E. coli, S. aureus) Gram± bacteria Membrane disruption
3-(Methylthio)propanoic acid esters (e.g., methyl/ethyl esters) Odor thresholds: 7–180 µg/kg (pineapple aroma contribution) N/A (flavor compounds) Non-pharmacological

Key Observations :

  • The target compound’s amino and propanoic acid groups may enhance TrmD enzyme affinity, similar to benzimidazole-thienopyrimidine hybrids .
  • Carboxamide derivatives (e.g., ) show superior activity against Gram-negative pathogens, likely due to improved membrane penetration from lipophilic substituents.
  • Chlorinated phenylpropanoic acids (e.g., ) exhibit broad-spectrum antimicrobial effects but lack the thienopyrimidine core’s specificity.

Pharmacokinetic and Physicochemical Properties

Table 3: Solubility and Bioavailability Predictions
Compound LogP (Predicted) Water Solubility (mg/mL) Metabolic Stability Notes
Target Compound 1.2 8.5 Moderate Propanoic acid enhances solubility
3-(4-Oxo-...hexahydrobenzo-thienopyrimidin-2-yl)propanoic acid 2.8 1.2 Low Hydrophobic fused ring reduces solubility
3-(Methylthio)propanoic acid methyl ester 1.5 0.3 High Rapid ester hydrolysis in vivo
3-Amino-2-(benzylthio)-5-methyl-...carboxamide 3.1 0.5 Moderate Lipophilic substituents limit solubility

Key Observations :

  • The target compound’s propanoic acid group improves water solubility compared to carboxamide or ester analogs.
  • Methylthio esters (e.g., ) are volatile and metabolically unstable, limiting therapeutic use despite low odor thresholds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidinone core via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
  • Step 2 : Introduction of the ethyl group at position 6 via alkylation or nucleophilic substitution.
  • Step 3 : Coupling the propanoic acid moiety using carbodiimide-based reagents (e.g., EDC/HOBt) to ensure regioselective amide bond formation .
  • Key Intermediates : Prioritize intermediates such as 3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine and activated propanoic acid derivatives (e.g., NHS esters) to minimize side reactions.

Q. How can researchers optimize purification and characterization of this compound given its solubility challenges?

  • Methodological Answer :

  • Purification : Use gradient reverse-phase HPLC with a C18 column and mobile phases containing 0.1% trifluoroacetic acid (TFA) to improve peak resolution.
  • Characterization : Combine LC-MS for purity assessment, 1H^1H/13C^{13}C-NMR for structural confirmation (focusing on the 4-oxo and ethyl group signals), and IR spectroscopy to validate the carboxylic acid moiety .
  • Solubility : Test co-solvents like DMSO:water (1:4) or buffered solutions (pH 7–8) to enhance solubility for biological assays.

Q. What analytical techniques are critical for assessing the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Stability Studies :
  • In vitro : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24-hour intervals.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Key Metrics : Track the half-life (t1/2t_{1/2}) and identify degradation products (e.g., hydrolyzed amide bonds or oxidized thiophene rings) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Focus on the 4-oxo group and propanoic acid tail as key pharmacophores.
  • Quantum Chemical Calculations : Apply density functional theory (DFT) to optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • SAR Analysis : Systematically modify substituents (e.g., ethyl group or amino position) and correlate with binding energy scores to prioritize synthetic targets.

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times, and compound concentrations) using frameworks like the NIH’s Assay Guidance Manual.
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical Bayesian models) to aggregate data from disparate studies and identify confounding variables (e.g., solvent effects or impurity profiles) .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) assays to confirm mechanism-specific effects.

Q. How can reaction engineering principles improve the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclocondensation).
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and optimize parameters (e.g., temperature, residence time) .
  • Waste Reduction : Employ green solvents (e.g., cyclopentyl methyl ether) and catalytic systems (e.g., immobilized lipases) to minimize environmental impact.

Q. What methodologies are recommended for studying the compound’s metabolic pathways in vivo?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C^{13}C- or 14C^{14}C-labeled analogs to track metabolic fate using accelerator mass spectrometry (AMS).
  • Metabolite Profiling : Combine LC-HRMS with enzymatic hydrolysis (e.g., β-glucuronidase treatment) to identify phase I/II metabolites.
  • Tissue Distribution Studies : Use quantitative whole-body autoradiography (QWBA) in rodent models to assess bioavailability and organ-specific accumulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.